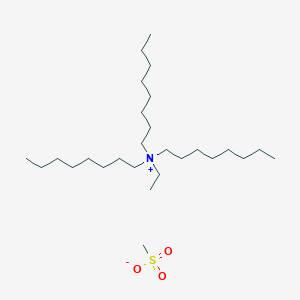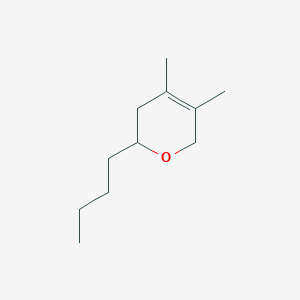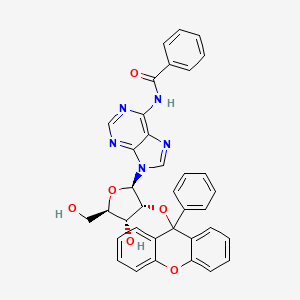![molecular formula C16H16ClNO3 B14429487 Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate CAS No. 80199-64-0](/img/structure/B14429487.png)
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3,4-dimethylphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of corresponding phenolic compounds
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and pesticides due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue.
Comparaison Avec Des Composés Similaires
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Propoxur: A carbamate insecticide used in public health for vector control.
Uniqueness: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to other carbamates makes it a safer option for certain applications.
Propriétés
Numéro CAS |
80199-64-0 |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-13(8-11(10)2)21-15-7-5-12(9-14(15)17)18-16(19)20-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
MNPXTQDTRBSCIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)






![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)



